1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxyphenyl group
Mechanism of Action
Target of Action
Similar compounds such as 4-carboxyphenylboronic acid have been reported to target beta-lactamase in escherichia coli .
Mode of Action
Boronic acid derivatives, which are structurally similar, are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Boronic acid derivatives are known to be involved in various reactions, including condensation reactions, suzuki coupling reactions, and esterification .
Result of Action
Boronic acid derivatives have been used as fluorescence probes for fe3+ ions and f- ions, indicating that they may have a role in sensing and signaling .
Action Environment
The stability and reactivity of similar compounds like boronic acids are known to be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases . Another method involves the use of multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 2H-Pyrazole-3-carboxylic acid
- 3,5-Pyrazoledicarboxylic acid monohydrate
- 3-Methylpyrazole-4-carboxylic acid
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
1-(4-carboxyphenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-3-8(4-2-7)13-6-5-9(12-13)11(16)17/h1-6H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUMWDAXVWCUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234751 | |
Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72899-92-4 | |
Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72899-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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